molecular formula C15H10Cl2N2O B2391653 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one CAS No. 64124-04-5

2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one

Cat. No.: B2391653
CAS No.: 64124-04-5
M. Wt: 305.16
InChI Key: LSRUOHOVDCISNX-UHFFFAOYSA-N
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Description

2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a base to yield the desired pyrazolone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory process .

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.

    Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.

    Difenamizole: Known for its analgesic and anti-inflammatory effects.

Uniqueness

2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one is unique due to its specific chemical structure, which imparts distinct biological activities. Its dual chlorophenyl groups contribute to its potency and specificity in various applications.

Properties

IUPAC Name

2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-11-4-1-3-10(7-11)14-9-18-19(15(14)20)13-6-2-5-12(17)8-13/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRUOHOVDCISNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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